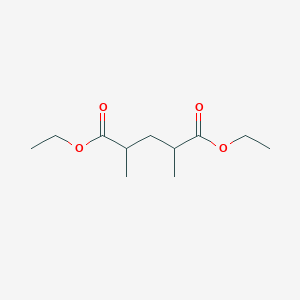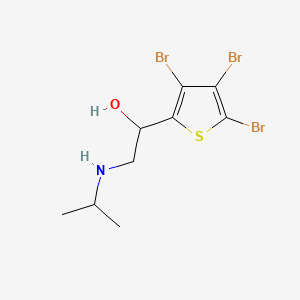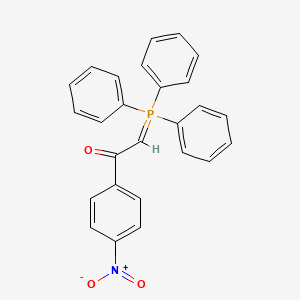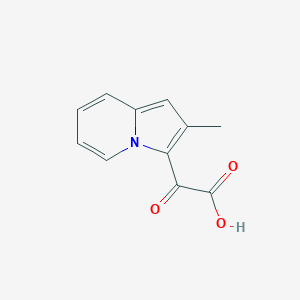
3(2H)-Selenophenone, 2,2,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Selenophenone, 2,2,5-trimethyl- is an organoselenium compound characterized by a selenophene ring substituted with three methyl groups at positions 2, 2, and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Selenophenone, 2,2,5-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2,5-trimethyl-3-pentanone with selenium dioxide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 3(2H)-Selenophenone, 2,2,5-trimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Selenophenone, 2,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenophenes with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the selenophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted selenophenes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3(2H)-Selenophenone, 2,2,5-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential biological activity is being explored, including its role as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: The compound is used in the development of advanced materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism by which 3(2H)-Selenophenone, 2,2,5-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenophene ring can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the compound’s ability to form stable complexes with metals and other molecules contributes to its diverse biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
Selenophene: The parent compound without the trimethyl substitution.
2,5-Dimethylselenophene: A similar compound with two methyl groups.
3-Methylselenophene: A selenophene with a single methyl group at position 3.
Uniqueness
3(2H)-Selenophenone, 2,2,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
57556-11-3 |
|---|---|
Fórmula molecular |
C7H10OSe |
Peso molecular |
189.12 g/mol |
Nombre IUPAC |
2,2,5-trimethylselenophen-3-one |
InChI |
InChI=1S/C7H10OSe/c1-5-4-6(8)7(2,3)9-5/h4H,1-3H3 |
Clave InChI |
FCOUBLGHJRWHJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C([Se]1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)



![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)


![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)

